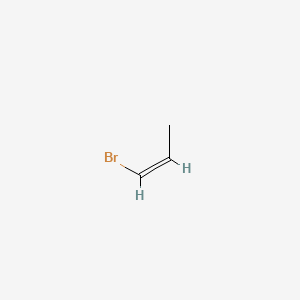

cis-1-Bromo-1-propene

Beschreibung

cis-1-Bromo-1-propene (CAS: 590-13-6) is a halogenated alkene with the molecular formula C₃H₅Br and a molecular weight of 120.98 g/mol . It is a colorless, volatile liquid with a sweet, pungent odor and a density of 1.423 g/mL at 25°C . The compound is classified as a flammable liquid (Category 2), skin irritant (Category 2), and eye irritant (Category 2) under EU regulations .

Eigenschaften

IUPAC Name |

(Z)-1-bromoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQDMQVWOWCVEM-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow liquid; [Aldrich MSDS] | |

| Record name | 1-Bromo-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-13-6, 590-14-7 | |

| Record name | 1-Propene, 1-bromo-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-bromopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-1-Bromo-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination of Propene: One common method for preparing cis-1-Bromo-1-propene involves the bromination of propene. This reaction typically requires a bromine source and a catalyst to facilitate the addition of bromine across the double bond of propene.

Lithium Powder Reaction: Another method involves the preparation of (Z)-1-lithio-1-propene using lithium powder.

Industrial Production Methods: Industrial production of this compound often involves the controlled bromination of propene in the presence of stabilizers to prevent unwanted side reactions. The reaction conditions are carefully monitored to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions:

Nucleophilic Substitution: cis-1-Bromo-1-propene can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and sodium azide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, potassium cyanide in dimethyl sulfoxide, sodium azide in dimethylformamide.

Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products such as 1-propenyl alcohol, 1-propenyl cyanide, or 1-propenyl azide can be formed.

Oxidation: Products such as 1,2-epoxypropane or other oxidized derivatives of propene.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cis-1-Bromo-1-propene is primarily used as a reactant in organic synthesis . It serves as a precursor for various chemical compounds, including:

- Propenyllithium Compounds : Used in the synthesis of complex organic molecules.

- Allylic Bromides : Important intermediates in the preparation of pharmaceuticals and agrochemicals .

Polymer Chemistry

The compound is utilized in the production of polymers through:

- Radical Polymerization : It can act as a monomer or chain transfer agent in polymerization reactions, contributing to the synthesis of materials with specific properties .

Pharmaceutical Industry

In pharmaceutical applications, this compound is involved in:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Its reactivity allows it to participate in various synthetic pathways to produce APIs used in medications .

Material Science

The compound finds applications in material science, particularly in:

- Thin Film Electronics : It is used in the formulation of electronic materials and coatings due to its ability to form stable thin films .

Case Study 1: Synthesis of Propenyllithium

A study demonstrated the use of this compound as a precursor for propenyllithium. The reaction conditions were optimized to achieve high yields, showcasing its effectiveness in synthesizing organolithium reagents crucial for further organic transformations.

Case Study 2: Polymerization Reactions

Research highlighted the role of this compound in radical polymerization processes. The compound was shown to influence the molecular weight and thermal properties of the resulting polymers, indicating its potential for tailoring material characteristics for specific applications.

Wirkmechanismus

The mechanism of action of cis-1-Bromo-1-propene primarily involves its reactivity as an electrophile. The bromine atom attached to the propene molecule makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile or reagent used .

Vergleich Mit ähnlichen Verbindungen

Physical and Thermodynamic Properties :

| Property | Value | Source |

|---|---|---|

| Boiling Point (15 mmHg) | 72–74°C | |

| Density (25°C) | 1.423 g/mL | |

| Critical Temperature | 534.95 K | |

| Critical Pressure | 5213.15 kPa | |

| LogP (Octanol/Water) | 1.915 |

Comparison with Similar Compounds

Structural and Stereochemical Differences

cis-1-Bromo-1-propene is compared to its trans isomer, trans-1-bromo-1-propene (CAS: 590-14-7), and other halogenated propenes (e.g., 1,3-dichloropropene, 2-bromopropene).

Key Structural Features :

Reactivity and Enantioselectivity

In palladium-catalyzed α-arylation reactions, This compound exhibits significantly higher enantioselectivity (e.g., 90% ee) compared to the trans isomer (e.g., 60% ee) . This stereochemical preference is attributed to the spatial arrangement of substituents, which influences ligand coordination in catalytic cycles.

Comparison with 2-Bromopropene :

Substrate Activity in Enzymatic Reactions

In reductive dehalogenation by Dehalococcoides ethenogenes, this compound shows low activity, while:

Physical and Thermodynamic Comparisons

Notes:

Biologische Aktivität

Overview

cis-1-Bromo-1-propene (CAS Number: 590-14-7) is an aliphatic olefin characterized by its bromine substituent on the first carbon of the propene chain. This compound has garnered attention in various fields, including organic synthesis and environmental microbiology, due to its unique reactivity and biological interactions.

- Molecular Formula : C₃H₅Br

- Molecular Weight : 120.98 g/mol

- Density : 1.423 g/mL at 25 °C

- Functional Group : Alkyl halide

- SMILES Notation : C\C=C\Br

- InChI Key : NNQDMQVWOWCVEM-IHWYPQMZSA-N

1. Microbial Metabolism

Research indicates that this compound can be metabolized by certain bacteria, particularly those containing the enzyme toluene dioxygenase. This enzyme facilitates the oxidation of various halogenated compounds, including this compound, leading to potential bioremediation applications in environments contaminated with halogenated hydrocarbons. A study demonstrated that Pseudomonas putida F1 effectively oxidizes this compound, indicating its potential as a substrate for microbial degradation processes .

2. Toxicological Studies

Toxicological assessments have shown that this compound exhibits significant cytotoxic effects on mammalian cells. In vitro studies reveal that exposure can lead to cell death and genotoxicity, raising concerns about its safety in industrial applications. The compound's reactivity as an alkylating agent suggests potential risks for DNA damage, which is a critical factor in evaluating its carcinogenic potential .

3. Pharmacological Potential

While primarily recognized for its industrial applications, there is emerging interest in the pharmacological properties of this compound. Preliminary research suggests it may serve as a precursor for synthesizing bioactive compounds, including potential anti-cancer agents. Its ability to undergo nucleophilic addition reactions makes it a valuable intermediate in organic synthesis, particularly for developing complex molecules with therapeutic properties .

Case Study 1: Microbial Degradation

A study published in the Journal of Bacteriology examined the oxidation of various halogenated ethenes and propenes by toluene dioxygenase from Pseudomonas putida F1. The findings indicated that this compound could be effectively utilized as a substrate for biotransformation processes, highlighting its potential role in bioremediation strategies aimed at reducing environmental contamination from halogenated solvents .

Case Study 2: Cytotoxicity Assessment

Research conducted on the cytotoxic effects of this compound revealed significant implications for human health. In vitro experiments demonstrated that exposure led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cultured human cells. These findings underscore the need for careful handling and regulation of this compound in industrial settings due to its toxicological profile .

Data Table: Summary of Biological Activities

Q & A

Q. What experimental methods are recommended for synthesizing cis-1-bromo-1-propene with high stereochemical purity?

Synthesis typically involves bromination of 1-propene under controlled conditions. A copper-stabilized approach is commonly used to minimize isomerization to the trans form, as the compound is thermally labile . Characterization via gas chromatography (GC) with polar columns or nuclear magnetic resonance (NMR) (e.g., H and C) is critical to confirm stereochemistry. For reproducibility, document reaction temperatures (< 0°C) and solvent systems (e.g., dichloromethane) to avoid side reactions .

Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., boiling point, vapor pressure) of this compound?

Validate data using multiple computational models (e.g., Joback, Crippen, or Yaws equations) to cross-check experimental values. For example, the boiling point (338.36 K) and vapor pressure (log = 1.915) from NIST and Cheméo may vary due to measurement techniques (static vs. dynamic methods). Replicate measurements under inert atmospheres and calibrate instruments with reference compounds like bromopropane .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and copper-stabilized storage containers to prevent degradation. Avoid skin contact due to alkylating properties, and monitor airborne exposure using gas detectors. Emergency protocols should include immediate decontamination with ethanol-water mixtures and medical consultation for inhalation exposure .

Advanced Research Questions

Q. What mechanistic insights explain the isomerization kinetics of this compound to its trans isomer under varying temperatures?

Studies by Sharonov and Rozhnov (1971) propose a radical-mediated pathway involving bromine dissociation at elevated temperatures (> 40°C). Use Arrhenius plots to model activation energy () and employ time-resolved infrared (IR) spectroscopy to track C-Br bond dynamics. Compare solvent effects (polar vs. nonpolar) to elucidate stabilization mechanisms .

Q. How do computational models (e.g., DFT, McGowan’s volume) predict the solubility and partitioning behavior of this compound in biphasic systems?

McGowan’s characteristic volume ( = 66.330 ml/mol) and log (1.915) indicate moderate hydrophobicity. Apply density functional theory (DFT) to simulate solvent interactions, focusing on halogen bonding with polar aprotic solvents (e.g., DMSO). Validate predictions via shake-flask experiments with HPLC analysis .

Q. What strategies resolve contradictions in reported critical temperatures (TcT_cTc) and pressures (PcP_cPc) for this compound?

Discrepancies in (534.95 K) and (5213.15 kPa) may arise from impurities or calibration errors. Use high-purity samples (> 97%) and static bomb calorimetry for direct measurement. Cross-reference with NIST’s ThermoData Engine for uncertainty quantification .

Methodological Frameworks

Q. How should researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Adopt a PICO framework:

- Population : cis-1-bromo-1-propene as the electrophile.

- Intervention : Varying catalysts (Pd/Cu), bases (KCO), and solvents (THF).

- Comparison : Yield and selectivity vs. trans-isomer.

- Outcome : NMR/GC-MS quantification of coupling products. Include negative controls (e.g., uncatalyzed reactions) to assess background reactivity .

Q. What statistical approaches are suitable for analyzing conflicting vapor pressure (pvapp_{\text{vap}}pvap) datasets?

Apply multivariate regression to temperature-dependent data (Antoine equation parameters provided in Cheméo ). Use bootstrapping to estimate confidence intervals and identify outliers. For systematic errors, compare results with analogous bromoalkenes (e.g., 1-bromopropane) .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in thermodynamic property measurements?

Follow Beilstein Journal guidelines: document calibration standards, instrument models (e.g., DSC for ), and environmental conditions (humidity, pressure). Publish raw datasets in supplementary materials with metadata tags (e.g., temperature steps, equilibration times) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.